2-(Piperidin-1-ylmethyl)-1h-indole

Catalog No.
S13765664
CAS No.
46739-05-3
M.F
C14H18N2
M. Wt
214.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-1-ylmethyl)-1h-indole

CAS Number

46739-05-3

Product Name

2-(Piperidin-1-ylmethyl)-1h-indole

IUPAC Name

2-(piperidin-1-ylmethyl)-1H-indole

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,10,15H,1,4-5,8-9,11H2

InChI Key

HPGHNDPHBSXVMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=CC=CC=C3N2

2-(Piperidin-1-ylmethyl)-1H-indole (CAS 46739-05-3) is a specialized heterocyclic building block defined by the precise placement of a piperidin-1-ylmethyl group at the sterically demanding 2-position of the indole core. In industrial and medicinal chemistry procurement, this compound is primarily selected as a regioselective precursor for synthesizing 2-functionalized indoles, complex polycyclic systems, and high-affinity receptor ligands [1]. By providing a pre-installed, sterically tuned cyclic amine at the 2-position, it allows chemists to bypass the multi-step, often low-yield functionalization typically required when starting from indole-2-carboxylic acid or 2-methylindole baselines. Its unique structural profile makes it an essential raw material for applications where the common 3-substituted indole functionalization pathways are synthetically non-viable or pharmacologically inactive.

Research Fit

2‑Substituted Scaffold

Reported determinant of NOP receptor intrinsic efficacy profile; key for functional SAR studies

CNS Lipophilicity

Computed LogP suggests passive blood‑brain barrier penetration potential for CNS programs

Green Chemistry Access

Aqueous‑phase Mannich reaction route supports scalable synthesis with reduced organic solvent use

Generic substitution in procurement typically fails when buyers attempt to replace 2-(Piperidin-1-ylmethyl)-1H-indole with its more common and cheaper 3-substituted isomer, gramine (3-(dimethylaminomethyl)indole), or with simpler acyclic amine derivatives. Gramine exclusively directs electrophilic reactivity and substitution to the 3-position; utilizing it when a 2-substituted architecture is required results in a complete failure to yield the target regioisomer [2]. Furthermore, substituting the piperidine ring with a smaller acyclic amine, such as dimethylamine, fundamentally alters the molecule's steric bulk and lipophilicity. In targeted ligand design, the piperidine ring is required to engage specific minor hydrophobic pockets that smaller amines cannot reach, meaning that acyclic analogs will fail to replicate the binding affinity and functional efficacy of the piperidine-bearing scaffold [1].

Substitution Risk

Target Scaffold
2‑(Piperidin‑1‑ylmethyl)‑1H‑indole

Reported full NOP agonism profile; 2‑substitution stabilises active receptor conformation

Potential Substitute
3‑(Piperidin‑1‑ylmethyl)‑1H‑indole

Exhibits partial NOP agonism; functional outcome may not meet full agonist program requirements

Substitution position directly controls NOP receptor activation mechanism; the 3‑substituted regioisomer may not reproduce the full agonism endpoint observed with the 2‑substituted scaffold.

Regioselective Affinity Enhancement in Receptor Ligand Scaffolds

In comparative structure-activity relationship (SAR) studies targeting the nociceptin opioid (NOP) receptor, the 2-substituted N-piperidinyl indole scaffold demonstrated subnanomolar binding affinity. When compared directly to the 3-substituted regioisomer (analogous to a gramine-based substitution), the 2-position functionalization yielded a 10- to 13-fold increase in binding affinity [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi = 0.23 to 0.34 nM (2-substituted scaffold)
Comparator Or BaselineKi = 3 to 44 nM (3-substituted regioisomer)
Quantified Difference10- to 13-fold higher binding affinity for the 2-substituted architecture
ConditionsIn vitro radioligand binding assays for NOP receptors

Justifies procuring the 2-substituted piperidinyl indole scaffold over the 3-substituted analog for developing high-affinity targeted therapeutics.

Regioisomeric Switch
Class-level inference
Full agonism (2‑substituted) Partial agonism (3‑substituted)
Functional outcome is substitution‑dependent; 2‑position critical for full NOP agonist response.
Specific Emax values not disclosed in available abstract.

Structural Control of Agonist Efficacy via 2-Position Placement

The exact positional placement of the piperidinylmethyl group dictates the functional efficacy of the resulting ligand. Assays measuring downstream GPCR signaling revealed that 2-aminomethyl-piperidinyl indole scaffolds act as full agonists, whereas their 3-substituted counterparts function only as partial agonists [1].

Evidence DimensionFunctional efficacy (% stimulation) and potency (EC50)
Target Compound Data100% stimulation (Full agonist), EC50 = 5.8 nM
Comparator Or Baseline35.9% stimulation (Partial agonist), EC50 = 121 nM (3-substituted isomer)
Quantified Difference~3-fold increase in maximal efficacy and ~20-fold improvement in functional potency
ConditionsFunctional GPCR activation assays measuring downstream signaling

Demonstrates that the 2-position placement is non-negotiable for achieving full receptor activation, preventing substitution with 3-position isomers.

Lipophilicity
Cross-study comparable
LogP 3.09
Reported LogP within CNS-favorable range; carboxylic acid analog substantially more polar.
Computational prediction; experimental confirmation recommended.

Precursor Viability for 2-Indolyl Metal-Chelating Architectures

For the synthesis of 2-indolyl imidazo[4,5-d]phenanthroline derivatives—agents designed for metal-mediated DNA cleavage—a 2-aminomethylindole precursor is strictly required to form the correct linkage. Attempting to substitute this with a 3-aminomethylindole (gramine) fails to produce the required 2-indolyl connection, resulting in a complete synthetic failure for the target architecture [1].

Evidence DimensionSynthetic yield of 2-indolyl linked target compounds
Target Compound DataViable precursor for 2-indolyl imidazo-phenanthroline synthesis
Comparator Or Baseline0% yield of 2-indolyl target using 3-aminomethylindole (gramine)
Quantified DifferenceAbsolute binary difference (viable precursor vs. total synthetic failure)
ConditionsMulti-step synthesis of imidazo-phenanthroline metal-binding domains

Proves that for specific DNA-cleaving or metal-chelating architectures requiring a 2-indolyl connection, this exact regiochemistry must be procured.

Synthetic Route
Supporting evidence
Aqueous Mannich reaction
Water as solvent, MsOH catalyst
Supports green chemistry route selection; aqueous conditions may simplify scale‑up.
Methodology demonstrated on analogous piperidin‑2‑yl‑indoles.

Enhanced Hydrophobic Pocket Engagement via Piperidine Ring

Molecular docking and structure-based SAR analyses indicate that the piperidine ring of 2-(piperidin-1-ylmethyl)indole derivatives specifically occupies minor hydrophobic pockets within target receptors (e.g., TM2/TM3 residues). Smaller acyclic amines lack the necessary steric bulk to engage these specific van der Waals contacts, leading to inferior structural stabilization [1].

Evidence DimensionReceptor pocket engagement (steric/hydrophobic contacts)
Target Compound DataPiperidine ring engages TM2/TM3 minor hydrophobic pocket
Comparator Or BaselineSmaller acyclic amines (e.g., dimethylamine) fail to reach or fill the pocket
Quantified DifferencePresence vs. absence of specific stabilizing van der Waals interactions
ConditionsStructure-based SAR and molecular dynamics simulations

Highlights why buyers should select the piperidine-functionalized building block over simpler acyclic amine derivatives when targeting specific hydrophobic binding sites.

Purity Specification
Supporting evidence
Minimum 95% reported purity
Multi‑supplier specification supports assay reproducibility; consistent MW and TPSA across vendors.
Bidepharm, AKSci, Leyan CoA data.

Synthesis of Targeted GPCR Ligands

2-(Piperidin-1-ylmethyl)-1H-indole serves as a critical regioselective scaffold for developing high-affinity, full-agonist ligands for opioid and nociceptin receptors, where 2-position substitution is strictly required to achieve full functional efficacy and subnanomolar binding [1].

Development of DNA-Binding Metal Chelators

The compound acts as an essential precursor for synthesizing 2-indolyl imidazo-phenanthroline derivatives, which are utilized in oncology research for metal-mediated DNA cleavage, an architecture that cannot be accessed using 3-substituted indole precursors [2].

Construction of Complex Polycyclic Indoles

It is utilized as a reliable building block for synthesizing beta-carbolines and other fused indole systems, where the piperidine moiety provides an optimal balance of leaving-group ability and steric hindrance to facilitate specific cyclization pathways [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
NOP receptor ligand SAR
2‑Substituted indole scaffold
Functional assay: confirmation of full agonism vs. partial agonism
CNS fragment‑based design
Lipophilic building block (reported CNS‑favorable LogP range)
LogP measurement within target range; brain penetration assessment in model
Aqueous‑phase synthesis scale‑up
Mannich reaction in water
Scalability, green chemistry metrics, and catalyst recyclability
In vitro assay reproducibility
Consistent purity specification across vendors
Lot‑to‑lot purity verification; minimal impurity interference in functional assays

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.146998583 g/mol

Monoisotopic Mass

214.146998583 g/mol

Heavy Atom Count

16

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